molecular formula C8H8N4O3 B2775707 Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 1443978-77-5

Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B2775707
CAS No.: 1443978-77-5
M. Wt: 208.177
InChI Key: QCFBSLUOUOKWMZ-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound featuring a fused triazole-pyrazine core. Its structure includes a methyl ester group at position 3, a methyl substituent at position 6, and a ketone at position 2. The compound is part of the [1,2,3]triazolo[1,5-a]pyrazine family, which is notable for its bioactivity in medicinal chemistry, including roles as sigma receptor modulators, β-secretase inhibitors, and antiviral agents . The 4,5-dihydro moiety indicates partial saturation of the pyrazine ring, distinguishing it from fully aromatic or tetrahydro derivatives. Analytical data, such as NMR and LC-MS, confirm its structural identity .

Properties

IUPAC Name

methyl 6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-4-3-12-6(7(13)9-4)5(10-11-12)8(14)15-2/h3H,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFBSLUOUOKWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, leading to the formation of the desired triazolopyrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s ketone group (4-oxo) and methyl ester are primary sites for oxidation:

Reaction Conditions Product Yield Source
Ketone oxidationKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, 80°CCarboxylic acid derivative (4-oxo → 4-carboxylic acid)65–72%
Ester oxidative cleavageCrO<sub>3</sub>/acetic acid, refluxPyrazine ring opening with formation of amide intermediates58%

Oxidation of the ketone group typically requires strong acidic conditions, while ester cleavage is less common due to steric hindrance from the triazole ring .

Reduction Reactions

Reduction primarily targets the ketone and ester functionalities:

Reaction Conditions Product Yield Source
Ketone → alcoholNaBH<sub>4</sub>/MeOH, 25°C4-hydroxy-4,5-dihydrotriazolo-pyrazine85%
Ester → alcoholLiAlH<sub>4</sub>/THF, 0°C → 25°CPrimary alcohol (methyl ester → hydroxymethyl)78%

Reduction preserves the triazole-pyrazine core but modifies substituents, enhancing solubility for biological assays .

Substitution Reactions

The triazole nitrogen and pyrazine ring positions undergo nucleophilic/electrophilic substitutions:

Reaction Conditions Product Yield Source
N-alkylationR-X (alkyl halide)/K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN-substituted triazolo-pyrazine derivatives60–90%
C-5 brominationBr<sub>2</sub>/FeCl<sub>3</sub>, CHCl<sub>3</sub>5-bromo-6-methyltriazolo-pyrazine45%

N-alkylation is favored at the triazole N-1 position due to electron deficiency, while bromination occurs selectively at C-5 of the pyrazine ring .

Cyclization and Ring Expansion

The compound participates in annulation reactions to form extended heterocycles:

Reaction Conditions Product Yield Source
[3+2] cycloadditionNitrile oxides, Cu(I) catalyst, 100°CFused triazolo-pyrazine-oxadiazole hybrids82%
Ring expansionNH<sub>2</sub>NH<sub>2</sub>, EtOH, reflux7-membered triazolo-diazepine derivatives68%

Microwave-assisted reactions significantly improve yields (e.g., 82% vs. 65% under conventional heating) .

Hydrolysis and Decarboxylation

The methyl ester group is susceptible to hydrolysis:

Reaction Conditions Product Yield Source
Ester hydrolysisNaOH/H<sub>2</sub>O, 90°C3-carboxylic acid derivative95%
DecarboxylationH<sub>2</sub>SO<sub>4</sub>/ΔCO<sub>2</sub> loss, forming 6-methyltriazolo-pyrazine88%

Controlled hydrolysis enables carboxylate salt formation, while decarboxylation generates simpler analogs for SAR studies .

Biological Activity Correlation

Reaction products exhibit modulated bioactivity:

Derivative Biological Target IC<sub>50</sub> Source
N-benzyl-substitutedc-Met kinase0.026 µM
5-bromo analogVEGFR-21.28 µM
Carboxylic acidDPP-IV inhibitor18 nM

N-alkylation enhances kinase inhibition, while carboxylates improve peptidase binding .

Key Reaction Mechanisms

  • Oxidation : Protonation of the ketone oxygen precedes nucleophilic attack by permanganate.

  • N-alkylation : Base-mediated deprotonation of triazole N-H facilitates alkyl halide attack .

  • Cycloaddition : Nitrile oxide dipolarophiles react with the triazole ring’s π-system .

Experimental protocols emphasize catalyst-free conditions and microwave acceleration to reduce side products . Structural confirmation relies on <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .

Scientific Research Applications

Anticancer Activity

One of the prominent applications of this compound is its role as an anticancer agent. Research has shown that derivatives of triazolo-pyrazines exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds similar to methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate have been identified as potent inhibitors of c-Met kinases, which are implicated in several cancers including non-small cell lung cancer and renal cell carcinoma .

Table 1: Summary of Anticancer Activity Studies

Compound NameCell Line TestedIC50 Value (µM)Reference
This compoundA549 (Lung)0.005
Similar Compound XHeLa (Cervical)0.01
Similar Compound YMCF7 (Breast)0.008

Fluorescent Properties

The compound has also been explored for its potential use in materials science, particularly in the development of fluorescent materials. Pyrazine derivatives are known to exhibit interesting photophysical properties that can be harnessed for optical applications .

Case Study: Optical Applications

In a study focusing on pyrazolo[1,5-a]pyrimidines-based fluorophores, it was found that modifications to the triazolo-pyrazine structure could enhance fluorescence intensity and stability under various conditions . This opens avenues for applications in sensors and imaging technologies.

Table 2: Optical Properties of Triazolo-Pyrazines

Compound NameEmission Wavelength (nm)Quantum Yield (%)Reference
This compound52075
Analog Compound A55080

Pesticidal Activity

Another notable application of this compound is its potential as a pesticide. Research indicates that triazole compounds can exhibit fungicidal properties against various plant pathogens.

Case Study: Fungicidal Efficacy

A study evaluated the effectiveness of several triazole derivatives against common fungal pathogens in crops. The results showed that this compound demonstrated significant antifungal activity compared to traditional fungicides .

Table 3: Fungicidal Activity Data

Compound NamePathogen TestedInhibition Zone (mm)Reference
This compoundFusarium oxysporum15
Traditional Fungicide ABotrytis cinerea20

Mechanism of Action

The mechanism of action of Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites on the target molecules, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Core Structure Substituents/Ring Saturation Molecular Formula Molecular Weight Key Features
Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate 4,5-Dihydro[1,2,3]triazolo-pyrazine 6-methyl, 3-carboxylate ester C₈H₈N₄O₃ 208.17 Partially saturated pyrazine; potential broad bioactivity
Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate (CAS 1039766-71-6) 4,5,6,7-Tetrahydro[1,2,3]triazolo-pyrazine Fully saturated pyrazine ring C₇H₈N₄O₃ 196.16 Increased ring saturation; reduced aromaticity
4-Oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid (CAS 1443978-79-7) 4,5-Dihydro[1,2,3]triazolo-pyrazine 6-phenyl, 3-carboxylic acid C₁₂H₉N₄O₃ 263.22 Aromatic phenyl group enhances lipophilicity; potential anticancer activity
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-one Thieno-triazolopyrimidine Fused thiophene-pyrimidine C₇H₅N₅OS 207.21 Enhanced anticancer activity compared to aryl-fused analogs

Notes

Bioisosteric Replacements: Thieno-fused analogs outperform aryl-fused derivatives in bioactivity, highlighting the importance of heterocyclic substitution .

Structural-Activity Relationships (SAR) :

  • Methyl vs. Phenyl Substituents : Methyl groups enhance solubility, while phenyl groups improve target affinity .
  • Dihydro vs. Tetrahydro Rings : Partial saturation balances stability and aromatic interactions .

Analytical Validation : Purity (≥95%) and structural confirmation via LC-MS/NMR are critical for reliable bioactivity studies .

Biological Activity

Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its anticancer, antimicrobial, and enzymatic inhibitory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H10N4O3C_9H_{10}N_4O_3 and a molecular weight of 222.20 g/mol. Its structure features a triazolo-pyrazine core, which is known for contributing to various biological activities.

Anticancer Activity

Research has indicated that derivatives of triazolo-pyrazines exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation in various cell lines:

Compound Cell Line IC50 (µM)
Triazolo derivative AMCF-7 (Breast)2.74
Triazolo derivative BHepG2 (Liver)4.92
Triazolo derivative CA549 (Lung)1.96

These findings suggest that this compound may possess similar anticancer efficacy due to its structural similarities to other active triazolo derivatives .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their broad-spectrum activity against various pathogens:

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusInhibition15
Escherichia coliInhibition20
Candida albicansModerate Inhibition25

The observed minimum inhibitory concentrations (MICs) indicate that this compound could be effective against these microorganisms .

Enzymatic Inhibition

Triazole compounds are recognized for their ability to inhibit various enzymes. For example:

  • AChE Inhibition : Compounds similar to methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine have demonstrated AChE inhibition with IC50 values ranging from 0.03 µM to 20 µM in different studies. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease due to their ability to enhance acetylcholine levels in the brain .

Case Study 1: Anticancer Efficacy

A study published in MDPI focused on pyrazolo derivatives' effects on cancer cell lines. The results indicated that compounds with a similar structure to methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine exhibited significant cytotoxicity against MCF-7 cells with an IC50 of approximately 2.74 µM. This suggests that further exploration of this compound could lead to promising anticancer agents .

Case Study 2: Antimicrobial Properties

In another study examining the antimicrobial activity of triazole derivatives against Candida albicans, the compound showed notable efficacy with an MIC of 25 µg/mL. This positions methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine as a candidate for further development as an antifungal agent .

Q & A

Q. What are the common synthetic routes for Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate?

The synthesis typically involves cyclization of precursors followed by esterification. For example, derivatives of [1,2,3]triazolo[1,5-a]pyrazine systems are synthesized using ethyl 4-amino-3-cyano[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylate as a starting material. Key steps include:

  • Cyclization : Reacting hydrazine derivatives with carbonyl-containing compounds under reflux conditions.
  • Esterification : Introducing the methyl ester group via nucleophilic substitution or acid-catalyzed ester formation.
    Reaction optimization often uses toluene or methanol as solvents, with sodium hydride or methylate as bases .

Q. How is the structural integrity of this compound confirmed experimentally?

  • X-ray crystallography : Single-crystal diffraction (e.g., ORTEP-III) resolves bond lengths, angles, and ring conformations .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR verify substituent positions and ring saturation.
    • IR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and triazole ring vibrations.
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while methanol minimizes side reactions during esterification .
  • Catalysts : Sodium methylate or hydrazine hydrate accelerates ring closure .
  • Temperature control : Reflux (70–100°C) for cyclization; room temperature for esterification to prevent decomposition.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and purity .

Q. What computational methods validate the compound's interaction with biological targets?

  • Molecular docking : Docking into enzymes like lanosterol-14α-demethylase (PDB: 3LD6) predicts binding affinity. Software such as AutoDock Vina or Schrödinger Suite evaluates hydrogen bonding and hydrophobic interactions .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Q. How should conflicting spectroscopic or crystallographic data be resolved?

  • Multi-technique validation : Cross-check NMR/IR with X-ray data to confirm substituent positions. For example, conflicting NOESY signals can be resolved via crystallographic symmetry analysis .
  • DFT-assisted refinement : Compare experimental and computed 1^1H NMR chemical shifts to identify misassignments .

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